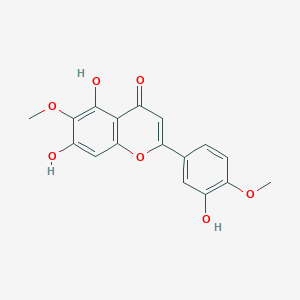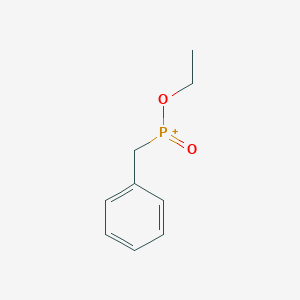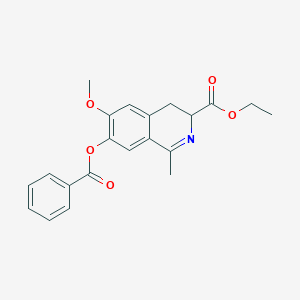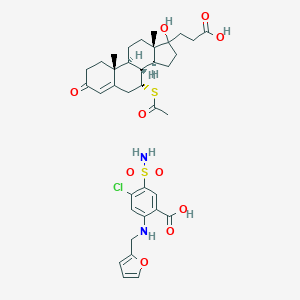
Ammonium carbonate
概要
説明
Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃Commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, or hartshorn, it is a colorless solid that degrades readily to carbon dioxide, water, and ammonia .
科学的研究の応用
作用機序
The mechanism by which ammonium bicarbonate exerts its effects involves its decomposition into ammonia, carbon dioxide, and water. This decomposition process is utilized in various applications, such as leavening in baking and as a reducing agent in SCR denitrification .
Safety and Hazards
将来の方向性
Carbon capturing technologies are recognized as a cornerstone solution in reducing greenhouse gas emissions to meet the 2050 emissions targets set during the past Paris agreement . Recently, ammonia has become a major carbon-free chemical to absorb CO2 emissions from flue gases . Future efforts are expected to focus on reducing these costs since renewable energy-based systems are also used to co-produce chemical commodities, such as urea and ammonium bicarbonate .
生化学分析
Biochemical Properties
Ammonium carbonate plays a role in various biochemical reactionsIt is known that this compound can be used in the production of ammonium salts .
Molecular Mechanism
This compound is produced by combining carbon dioxide and aqueous ammonia . It can spontaneously decompose into ammonium bicarbonate and ammonia . This further decomposes to carbon dioxide, water, and another molecule of ammonia .
Temporal Effects in Laboratory Settings
This compound slowly decomposes at standard temperature and pressure . Over time, any initially pure sample of this compound will become a mixture including various byproducts .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that ammonium chloride, a related compound, has been used in veterinary medicine
Metabolic Pathways
Ammonium is a central precursor of nucleic acids, proteins, and other organic molecules, as well as a product of their catabolism . In aqueous solutions, ammonium is in equilibrium with its non-ionic form—ammonia .
Transport and Distribution
Ammonia, a product of this compound decomposition, is known to be transported and distributed within cells and tissues .
Subcellular Localization
One ammonium transporter, spiAMT1d, has been found to localize on the apical side of the calcifying cells and in their intracellular compartments in the scleractinian coral Stylophora pistillata .
準備方法
Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture. Therefore, it is necessary to store this compound in a cool and dry place .
Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .
化学反応の分析
Types of Reactions: Ammonium bicarbonate undergoes several types of chemical reactions, including decomposition, neutralization, and precipitation.
Common Reagents and Conditions:
Decomposition: Upon heating, ammonium bicarbonate decomposes to produce ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Neutralization: It reacts with acids to form ammonium salts and carbon dioxide. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, and various ammonium salts .
類似化合物との比較
Ammonium bicarbonate can be compared with other similar compounds, such as ammonium carbonate, sodium bicarbonate, and potassium bicarbonate.
This compound: Similar to ammonium bicarbonate, it decomposes to release ammonia and carbon dioxide. it is more stable and used in different applications.
Sodium Bicarbonate: Commonly known as baking soda, it is used as a leavening agent and antacid. It is more stable than ammonium bicarbonate and does not release ammonia.
Potassium Bicarbonate: Used as a fire suppressant and in agriculture, it is also more stable and does not release ammonia
Ammonium bicarbonate is unique in its ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.
特性
| { "Design of the Synthesis Pathway": "Ammonium carbonate can be synthesized by reacting ammonium hydroxide with carbon dioxide gas.", "Starting Materials": [ "Ammonium hydroxide (NH4OH)", "Carbon dioxide gas (CO2)" ], "Reaction": [ "Add ammonium hydroxide to a reaction vessel.", "Pass carbon dioxide gas through the ammonium hydroxide solution.", "Continue passing carbon dioxide gas until no more gas is absorbed and the solution reaches saturation.", "Filter the solution to remove any solid impurities.", "Evaporate the solution to dryness to obtain solid ammonium carbonate." ] } | |
CAS番号 |
506-87-6 |
分子式 |
CH5NO3 |
分子量 |
79.056 g/mol |
IUPAC名 |
azane;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |
InChIキー |
ATRRKUHOCOJYRX-UHFFFAOYSA-N |
不純物 |
Ammonium carbonate |
SMILES |
C(=O)([O-])[O-].[NH4+].[NH4+] |
正規SMILES |
C(=O)(O)O.N |
Color/Form |
Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |
密度 |
1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |
melting_point |
95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |
その他のCAS番号 |
506-87-6 8013-59-0 10361-29-2 |
物理的記述 |
Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |
ピクトグラム |
Irritant |
関連するCAS |
10361-29-2 |
賞味期限 |
Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate. |
溶解性 |
Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |
同義語 |
Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate |
蒸気圧 |
58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ammonium carbonate releases ammonia gas, which acts as a food odor attractant for various insects, including the walnut husk fly. [] Research suggests that combining this compound with fruit odors like butyl hexanoate enhances its attractiveness. [] This attraction forms the basis for developing attract-and-kill devices for pest control. []
A: Research indicates that pesticide-impregnated tags placed within traps do not negatively impact the attractiveness of this compound lures for walnut husk flies. []
ANone: While often represented as (NH4)2CO3, commercially available this compound primarily exists as a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH2COONH4). Its molecular weight is 96.09 g/mol (for the pure compound, which is unstable under standard conditions).
A: While the provided research doesn't delve into specific spectroscopic details, techniques like FTIR (Fourier Transform Infrared Spectroscopy), XRD (X-Ray Diffraction), and EA (Elemental Analyzer) are commonly employed to analyze this compound and its intermediates. []
A: Research shows that post-treating phenolic resin-treated sesenduk wood with this compound significantly reduces formaldehyde emissions. [] The extent of reduction correlates with the amount of this compound applied. []
A: Post-treatment with this compound does not significantly impact the physical and mechanical properties of sesenduk wood. []
A: Treating commercial silica gels with this compound significantly increases their acidity by forming strong acid sites. [, ] This enhanced acidity is attributed to the reaction of this compound with residual sodium sulfate in commercial gels, leading to the formation of acidic ammonium bisulfate. [, ]
A: The increased acidity of this compound-treated silica gel enhances its catalytic activity. For instance, it exhibits higher activity in the depolymerization of paraldehyde compared to untreated silica gel. [, ] The rate constant of this reaction directly correlates with the increased acid amount on the silica gel. [, ]
ANone: The provided research does not delve into computational chemistry and modeling aspects of this compound.
ANone: The provided research does not focus on SAR studies for this compound.
A: Contrary to common assumptions, solutions containing both acetone and this compound exhibit limited stability. [] They react over a period of days, generating amminic and pyrimidinic compounds that may impact their cleaning effectiveness in art restoration. []
ANone: The provided research does not provide specific details regarding SHE regulations for this compound.
ANone: The research does not focus on PK/PD properties of this compound.
A: How effective is this compound in controlling Ilyonectria liriodendri, a fungal pathogen?
ANone: The research does not provide information regarding resistance mechanisms related to this compound.
A: While generally considered safe for various applications, high concentrations of this compound (2%) exhibited phytotoxic effects on kiwifruit seedlings. []
ANone: The research provided does not discuss drug delivery and targeting applications of this compound.
ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to this compound.
A: Researchers employ pilot-scale combustion rig facilities to investigate the NOx reduction capabilities of this compound and other reagents in simulated flue gas conditions. [] They analyze the flue gas composition to determine NOx reduction efficiency at various temperatures and molar ratios. []
A: While this compound offers advantages in leaching applications, its use might lead to ammonia emissions, which require careful management. [] Research focuses on maximizing ammonia recovery during leaching processes to minimize environmental impact. []
A: this compound demonstrates effective dissolution of rare earth elements, similar to potassium bicarbonate and potassium carbonate. [] The dissolution behavior and minimum concentration required for complete dissolution vary depending on the specific metallic element. []
ANone: The research papers provided do not include specific details on analytical method validation for this compound.
ANone: The research does not discuss specific quality control and assurance measures for this compound.
ANone: The research provided does not cover immunogenicity or immunological responses associated with this compound.
ANone: The provided research does not cover drug-transporter interactions related to this compound.
ANone: The research does not discuss any interactions between this compound and drug-metabolizing enzymes.
A: this compound is generally recognized as safe for various applications. It degrades into ammonia, carbon dioxide, and water, posing minimal environmental risk when used responsibly. []
A: While this compound shows promise in leaching copper from oxidized metallic materials, alternative leaching agents like acid-type extractants and chelating agents are also employed. [] The choice of leaching agent depends on factors like ore composition, cost, and environmental impact. []
A: Researchers are investigating this compound as a potential alternative to urea in Selective Catalytic Reduction (SCR) systems for NOx emission control in diesel engines. [] this compound offers potential advantages like solid-state storage and lower decomposition temperature compared to urea, potentially addressing limitations like freezing at low temperatures and deposit formation. []
A: Research highlights the potential for recovering and reusing this compound in various applications. For example, processes have been developed to regenerate this compound solutions used in copper leaching by neutralizing the acid generated during copper extraction with ammonia released during metal separation. [] This approach promotes resource efficiency and reduces waste generation. []
ANone: The provided research utilizes various research infrastructures and resources, including:
- Pilot-scale combustion rigs: These facilities enable researchers to simulate real-world combustion conditions and evaluate the effectiveness of this compound and other reagents in reducing NOx emissions. []
- Electrochemical techniques: Researchers employ techniques like cyclic voltammetry and galvanostatic electrolysis to investigate the anodic behavior of minerals like galena in this compound solutions. []
- Analytical instrumentation: Techniques like FTIR, XRD, and EA are crucial for characterizing this compound, its intermediates, and the products formed during various reactions. []
ANone: The diverse research applications of this compound highlight its significance across multiple disciplines:
- Materials Science: this compound plays a vital role in modifying the surface properties of materials like silica gel, enhancing their catalytic activity for various chemical reactions. [, ]
- Environmental Science: Its use as a leaching agent in metal extraction and its potential in NOx reduction technologies underscore its relevance in developing sustainable and environmentally friendly processes. [, ]
- Agriculture: this compound's efficacy in controlling fungal pathogens like Ilyonectria liriodendri highlights its potential in developing sustainable agricultural practices. []
- Entomology: Understanding its role as an insect attractant contributes to developing targeted pest control strategies, minimizing reliance on broad-spectrum pesticides. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)


![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)



![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)

